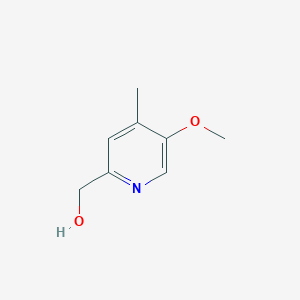![molecular formula C7H11ClO4 B8566733 1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate](/img/structure/B8566733.png)
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
準備方法
Synthetic Routes and Reaction Conditions
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate can be synthesized through the reaction of isobutyric acid with acetic anhydride and phosgene. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques .
化学反応の分析
Types of Reactions
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form isobutyric acid and acetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are isobutyric acid and acetic acid.
科学的研究の応用
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the acetoxy group into molecules.
Biology: It is employed in the preparation of biologically active compounds and intermediates.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in substitution reactions, it targets nucleophilic sites on other molecules, leading to the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
2-Acetoxy-2-methylpropionyl chloride: A closely related compound with similar reactivity and applications.
α-Acetoxyisobutyryl chloride: Another similar compound used in organic synthesis.
Uniqueness
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to introduce the acetoxy group into molecules makes it valuable in various fields of research and industry .
特性
分子式 |
C7H11ClO4 |
|---|---|
分子量 |
194.61 g/mol |
IUPAC名 |
1-carbonochloridoyloxyethyl 2-methylpropanoate |
InChI |
InChI=1S/C7H11ClO4/c1-4(2)6(9)11-5(3)12-7(8)10/h4-5H,1-3H3 |
InChIキー |
BALIJYGAQGNGDK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)OC(C)OC(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one](/img/structure/B8566651.png)


![1-(p-Fluorophenyl)-4-[(4-aminophenyl)methyl]piperazine](/img/structure/B8566663.png)
![(2-Ethyl-1,7,10-trioxaspiro[4.6]undecan-2-yl)methanol](/img/structure/B8566665.png)

methyl}-1,3-thiazole](/img/structure/B8566687.png)


![Methyl 2-{[4-bromo-3-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B8566711.png)
![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-difluorobenzonitrile](/img/structure/B8566728.png)
![Diethyl [(3-aminopropane-1-sulfonyl)amino]propanedioate](/img/structure/B8566731.png)

![4-{[12-(Acryloyloxy)dodecyl]oxy}benzoic acid](/img/structure/B8566738.png)
